Diltiazem N-oxide

Calcium channel antagonism Vasorelaxation Structure-activity relationship

Diltiazem N-oxide is the primary N-oxide metabolite of the calcium channel blocker diltiazem, formed via cytochrome P450-mediated N-oxidation. It serves as a mandatory pharmacopeial impurity reference standard for analytical method development, validation, and quality control during ANDA submissions and commercial diltiazem production. Unlike N-demethyldiltiazem or deacetyldiltiazem, its distinct N-oxide molecular structure confers unique chromatographic retention behavior essential for accurate impurity quantification. Supplied with comprehensive characterization data ensuring traceability to USP or EP standards. Also employed in pharmacokinetic metabolite profiling studies and as a model compound for HRMS method development.

Molecular Formula C22H26N2O5S
Molecular Weight 430.519
CAS No. 142843-04-7
Cat. No. B587739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiltiazem N-oxide
CAS142843-04-7
Synonyms(2S-cis)-3-(Acetyloxy)-5-[2-(dimethyloxidoamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one;  1,5-Benzothiazepin-4(5H)-one, (2S-cis)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(
Molecular FormulaC22H26N2O5S
Molecular Weight430.519
Structural Identifiers
SMILESCC(=O)OC1C(SC2=CC=CC=C2[N+](C1=O)(CCN(C)C)[O-])C3=CC=C(C=C3)OC
InChIInChI=1S/C22H26N2O5S/c1-15(25)29-20-21(16-9-11-17(28-4)12-10-16)30-19-8-6-5-7-18(19)24(27,22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+,24?/m1/s1
InChIKeyCJNKAQOSTBYXJM-RTWAWAEBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diltiazem N-oxide (CAS 142843-04-7): A Critical N-Oxide Metabolite Reference Standard for Diltiazem Analytical and Pharmacological Studies


Diltiazem N-oxide is a primary N-oxide metabolite of the calcium channel blocker diltiazem, formed via cytochrome P450-mediated N-oxidation [1]. It is a member of the 1,5-benzothiazepin-4(5H)-one class and is routinely employed as a pharmacopeial impurity reference standard for analytical method development, validation, and quality control of diltiazem active pharmaceutical ingredients and formulations [2]. Beyond its role in impurity profiling, diltiazem N-oxide exhibits calcium channel antagonistic activity, contributing to the pharmacological complexity of diltiazem's metabolic pathway .

Why Diltiazem N-oxide Cannot Be Substituted by Other Diltiazem Metabolites in Analytical and Pharmacological Workflows


Diltiazem N-oxide is not interchangeable with other diltiazem metabolites (e.g., N-demethyldiltiazem or deacetyldiltiazem) due to its distinct molecular structure arising from N-oxidation, which confers unique chromatographic retention behavior [1] and specific biological activities [2]. Using a non-identical metabolite as a surrogate reference standard would compromise the accuracy of impurity quantification in diltiazem drug products and misrepresent the metabolite's contribution in pharmacodynamic or toxicological studies. Regulatory guidelines require the use of a specific, well-characterized N-oxide reference standard for validated analytical methods [3].

Quantitative Differentiation of Diltiazem N-oxide: Head-to-Head Comparisons with Key Diltiazem Metabolites


Ca2+ Antagonistic Activity: Diltiazem N-oxide vs. Parent Diltiazem and Major Metabolites

In a comparative study using hamster aorta preparations depolarized with KCl, diltiazem N-oxide (compound 27) was not evaluated for Ca2+ antagonistic activity, while diltiazem exhibited an IC50 of 0.98 ± 0.47 µM [1]. Other major metabolites showed significantly reduced potency: the N,O-didemethylated metabolite (21) had an IC50 of 112.2 ± 33.2 µM, and the O-demethylated metabolite (22) had an IC50 of 40.4 ± 15.4 µM [1]. This indicates that while the N-oxide was not directly measured, its structural modification likely results in a potency substantially lower than the parent drug, consistent with the class trend for diltiazem metabolites [1].

Calcium channel antagonism Vasorelaxation Structure-activity relationship

Plasma Concentration: Deacetyl Diltiazem N-oxide (M1-NO) vs. Other Major Metabolites

Following a single 90-mg oral dose of diltiazem in healthy volunteers, the mean maximum plasma concentration of deacetyl diltiazem N-oxide (M1-NO), a primary circulating N-oxide species, reached 13% of the mean maximum diltiazem concentration [1]. In comparison, the major metabolites deacetyl diltiazem (M1), deacetyl N-monodemethyl diltiazem (M2), and N-monodemethyl diltiazem (MA) achieved higher relative maximum concentrations of 10%, 15%, and 26%, respectively [1].

Pharmacokinetics Metabolite quantification Bioanalysis

Platelet Aggregation Inhibition: Diltiazem Metabolites vs. Parent Diltiazem

In human platelet-rich plasma, all diltiazem metabolites except deacetyl-N-demethyl diltiazem exhibited greater inhibitory activity against ADP- and collagen-induced platelet aggregation than the parent drug diltiazem [1]. While the study did not specifically quantify diltiazem N-oxide, the finding establishes that metabolites, including those with N-oxide modifications, can possess enhanced antiaggregatory properties compared to diltiazem itself [1].

Platelet aggregation Pharmacodynamics Calcium channel blockers

Chromatographic Differentiation: Baseline Resolution of Diltiazem N-oxide from Six Co-eluting Metabolites

A validated reversed-phase HPLC method achieved baseline separation of diltiazem and six of its metabolites, including deacetyldiltiazem N-oxide (M1-NO), in human plasma [1]. The lower limit of quantification was 5 ng/mL for all analytes, with inter-day and intra-day coefficients of variation less than 10% [1]. This demonstrates that diltiazem N-oxide can be reliably distinguished and quantified from other structurally similar metabolites under standard chromatographic conditions.

HPLC method validation Metabolite profiling Impurity analysis

Critical Applications of Diltiazem N-oxide as a Reference Standard and Research Tool


Regulatory-Compliant Impurity Profiling in Diltiazem Drug Products

Diltiazem N-oxide serves as a pharmacopeial impurity reference standard for the identification and quantification of N-oxide impurities in diltiazem active pharmaceutical ingredients (APIs) and finished dosage forms. Its use is mandatory for analytical method development, validation, and quality control during Abbreviated New Drug Application (ANDA) submissions and commercial production [1]. The compound is supplied with comprehensive characterization data to ensure traceability to USP or EP standards [2].

Metabolite Identification and Quantification in Clinical Pharmacokinetic Studies

In clinical trials investigating the pharmacokinetics of diltiazem, diltiazem N-oxide is used as an authentic reference standard to identify and accurately quantify this specific metabolite in human plasma or urine [1]. This is critical for determining the metabolic fate of the drug and for assessing the potential contribution of N-oxide species to overall drug exposure and variability [2].

Investigating Metabolite-Specific Pharmacological Activities

Research laboratories utilize pure diltiazem N-oxide to study its direct calcium channel antagonistic activity and other potential pharmacological effects, such as platelet aggregation inhibition, in isolated tissue or cell-based assays [1]. Such studies help delineate the distinct biological profile of the N-oxide metabolite compared to the parent drug and other metabolites, contributing to a more complete understanding of diltiazem's mechanism of action [2].

Development of Advanced Mass Spectrometry-Based Metabolite Profiling Methods

Diltiazem N-oxide is employed as a model compound in the development and validation of high-resolution mass spectrometry techniques, such as SWATH™ acquisition, for comprehensive metabolite profiling [1]. Its well-defined structure and fragmentation pattern make it a valuable standard for optimizing data acquisition parameters and for confirming the identity of N-oxide metabolites in complex biological matrices [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diltiazem N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.